3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings The compound also features a piperidine ring and two chlorine atoms attached to the phenyl and benzothiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the piperidine ring. One common synthetic route involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Chlorination: The benzothiophene core is then chlorinated using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce chlorine atoms at specific positions on the ring.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the chlorinated benzothiophene intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using piperidine derivatives, electrophilic substitution using chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interfere with the replication of viruses, resulting in antiviral activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[3-chloro-4-(morpholin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine ring and the positioning of chlorine atoms. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18Cl2N2OS |
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Molecular Weight |
405.3g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2OS/c21-15-12-13(8-9-16(15)24-10-4-1-5-11-24)23-20(25)19-18(22)14-6-2-3-7-17(14)26-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,25) |
InChI Key |
GPZUMKDYAPYSPW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Origin of Product |
United States |
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